Sulfona de Rabeprazol

Descripción general

Descripción

Rabeprazol sulfona es un compuesto químico derivado del rabeprazol, un inhibidor de la bomba de protones que se utiliza para reducir la producción de ácido estomacal. Rabeprazol sulfona es un producto de oxidación del rabeprazol y se estudia a menudo por sus propiedades farmacológicas y su estabilidad. Se caracteriza por la presencia de un grupo sulfona, que lo distingue de su compuesto padre, el rabeprazol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Mechanism of Action:

Rabeprazole sulfone primarily functions as a proton pump inhibitor (PPI) by targeting the gastric H+/K+ ATPase enzyme. This inhibition leads to a reduction in gastric acid secretion, thereby increasing gastric pH and facilitating the healing of gastrointestinal ulcers and symptoms of gastroesophageal reflux disease (GERD) .

Clinical Uses:

- Treatment of Gastric Disorders: Rabeprazole sulfone is employed in managing conditions such as gastritis, gastric ulcers, and Zollinger-Ellison syndrome .

- Helicobacter pylori Eradication: It plays a role in combination therapies aimed at eradicating Helicobacter pylori, a bacterium associated with peptic ulcers .

Pharmacokinetics Studies:

Recent studies have focused on the pharmacokinetics of rabeprazole sulfone, exploring inter-individual variability influenced by genetic factors. Research indicates that rabeprazole is less affected by cytochrome P450 polymorphisms compared to other PPIs, making it a more reliable option for diverse populations .

Case Study: Gender Differences in Pharmacokinetics

A clinical trial assessed the pharmacokinetics of rabeprazole in healthy Korean men and women. The study found significant differences in drug metabolism between genders, highlighting the importance of personalized medicine in prescribing PPIs like rabeprazole .

Industrial Applications

Rabeprazole sulfone is utilized in pharmaceutical formulations and drug delivery systems. Its stability allows for improved formulation strategies that enhance bioavailability and therapeutic efficacy. Continuous flow microreactor technology has been explored to enhance the synthesis efficiency of rabeprazole derivatives, including rabeprazole sulfone .

Table 2: Industrial Applications of Rabeprazole Sulfone

| Application Area | Description |

|---|---|

| Pharmaceutical Formulations | Development of stable drug formulations |

| Drug Delivery Systems | Enhanced delivery mechanisms for PPIs |

| Continuous Synthesis | Improved production methods using microreactors |

Mecanismo De Acción

Rabeprazol sulfona, al igual que su compuesto padre, el rabeprazol, actúa inhibiendo la enzima hidrógeno-potasio adenosina trifosfatasa (H+/K+ ATPasa) en las células parietales del estómago . Esta enzima es responsable del paso final en la producción de ácido gástrico. Al inhibir esta enzima, el rabeprazol sulfona reduce eficazmente la secreción de ácido gástrico, proporcionando alivio de afecciones como la enfermedad de reflujo gastroesofágico (ERGE) y las úlceras pépticas .

Análisis Bioquímico

Biochemical Properties

Rabeprazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time, resulting in the formation of thioether Rabeprazole via nonenzymatic degradation and enzymatic metabolism .

Cellular Effects

Rabeprazole Sulfone has been shown to have effects on various types of cells and cellular processes. For instance, Rabeprazole, from which Rabeprazole Sulfone is derived, has been found to inhibit cell pyroptosis in gastric epithelial cells . This suggests that Rabeprazole Sulfone may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Rabeprazole Sulfone exerts its effects at the molecular level through various mechanisms. As a metabolite of Rabeprazole, it shares some of the parent compound’s mechanisms of action. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently oppresses basal and stimulated gastric acid secretion . This suggests that Rabeprazole Sulfone may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Rabeprazole Sulfone change over time in laboratory settings. The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may change over time.

Metabolic Pathways

Rabeprazole Sulfone is involved in various metabolic pathways. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . This suggests that Rabeprazole Sulfone interacts with enzymes or cofactors in the metabolic pathways and may have effects on metabolic flux or metabolite levels.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Rabeprazol sulfona se sintetiza típicamente mediante la oxidación del rabeprazol. Un método común implica el uso de hipoclorito de sodio como agente oxidante. La reacción se lleva a cabo en un microreactor, lo que permite una producción continua y una mayor eficiencia . El proceso implica los siguientes pasos:

Oxidación: El tioéter de rabeprazol se oxida utilizando hipoclorito de sodio.

Apagado: La reacción se apaga para detener el proceso de oxidación.

Regulación ácido-base: Se ajusta el pH para garantizar la estabilidad del producto.

Extracción: El producto se extrae y purifica.

Métodos de producción industrial

La producción industrial de rabeprazol sulfona sigue principios similares, pero a mayor escala. El uso de microreactores de flujo continuo es ventajoso para las aplicaciones industriales debido a su eficiencia y capacidad para mantener condiciones de reacción consistentes .

Análisis de las Reacciones Químicas

Tipos de reacciones

Rabeprazol sulfona experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión del tioéter de rabeprazol a rabeprazol sulfona.

Reducción: Aunque menos común, las reacciones de reducción pueden convertir el rabeprazol sulfona de nuevo a su forma de tioéter.

Sustitución: El grupo sulfona puede participar en reacciones de sustitución, donde otros grupos químicos reemplazan al grupo sulfona.

Reactivos y condiciones comunes

Agentes oxidantes: El hipoclorito de sodio se utiliza comúnmente para la oxidación.

Agentes reductores: Se pueden utilizar varios agentes reductores para las reacciones de reducción, aunque se documentan menos ejemplos específicos.

Solventes: Los solventes orgánicos como el metanol y el etanol se utilizan a menudo en estas reacciones.

Principales productos formados

Rabeprazol sulfona: El producto principal de la oxidación.

Tioéter de rabeprazol: El producto de las reacciones de reducción.

Análisis De Reacciones Químicas

Types of Reactions

Rabeprazole sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of rabeprazole thioether to rabeprazole sulfone.

Reduction: Although less common, reduction reactions can convert rabeprazole sulfone back to its thioether form.

Substitution: The sulfone group can participate in substitution reactions, where other chemical groups replace the sulfone group.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation.

Reducing Agents: Various reducing agents can be used for reduction reactions, although specific examples are less documented.

Solvents: Organic solvents such as methanol and ethanol are often used in these reactions.

Major Products Formed

Rabeprazole Sulfone: The primary product of oxidation.

Rabeprazole Thioether: The product of reduction reactions.

Comparación Con Compuestos Similares

Rabeprazol sulfona se compara con otros inhibidores de la bomba de protones (IBP) como omeprazol, esomeprazol y lansoprazol. Estos compuestos comparten un mecanismo de acción similar, pero difieren en su estructura química y propiedades farmacocinéticas . Rabeprazol sulfona es único debido a su grupo sulfona, que proporciona características de estabilidad y metabolismo distintas .

Lista de compuestos similares

- Omeprazol

- Esomeprazol

- Lansoprazol

- Pantoprazol

- Dexlansoprazol

Las propiedades únicas de rabeprazol sulfona lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas, ofreciendo información sobre la estabilidad y la eficacia de los inhibidores de la bomba de protones.

Actividad Biológica

Rabeprazole sulfone, a metabolite of the proton pump inhibitor (PPI) rabeprazole, has garnered attention for its biological activity and implications in pharmacotherapy. This article explores the biological activity of rabeprazole sulfone, including its pharmacokinetics, metabolism, and therapeutic effects, supported by relevant data tables and research findings.

Overview of Rabeprazole and Its Metabolites

Rabeprazole is primarily used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It functions by irreversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . The metabolism of rabeprazole involves several pathways, with rabeprazole sulfone being one of the significant metabolites formed through oxidation processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 .

Pharmacokinetics of Rabeprazole Sulfone

The pharmacokinetic profile of rabeprazole sulfone is crucial for understanding its biological activity. A study highlighted the absorption and elimination characteristics of rabeprazole and its metabolites. Following oral administration, the mean peak concentration () of total radioactivity was observed to be 1,080 ng equivalent/ml with an elimination half-life of approximately 12.6 hours . The metabolic pathway is predominantly non-enzymatic, which minimizes inter-individual variability that is often seen with other PPIs due to genetic polymorphisms affecting CYP2C19 .

Table 1: Pharmacokinetic Parameters of Rabeprazole and Its Metabolites

| Parameter | Rabeprazole | Rabeprazole Sulfone |

|---|---|---|

| (ng/ml) | 1,080 | Low levels detected |

| Half-life (hours) | 12.6 | Not specified |

| Primary excretion route | Urine (90%) | Minor contribution |

Rabeprazole sulfone exhibits biological activity primarily through its role as a metabolite of rabeprazole. While it may not have the same potency as its parent compound in inhibiting gastric acid secretion, it contributes to the overall pharmacological effect by maintaining therapeutic levels in the system during prolonged treatment regimens.

Research indicates that the pharmacodynamic effects of rabeprazole are influenced by factors such as gender and body surface area, which may also extend to its metabolites . The interaction with gastric pH levels is significant; increased gastric pH enhances the effectiveness of rabeprazole and its metabolites in treating acid-related disorders.

Case Studies

Several clinical studies have evaluated the safety and efficacy of rabeprazole over extended periods. For instance, a long-term study assessing the administration of rabeprazole (10 mg daily for 104 weeks) reported a favorable safety profile with no major adverse effects noted . The presence of rabeprazole sulfone as a metabolite was acknowledged but not directly linked to adverse outcomes.

Propiedades

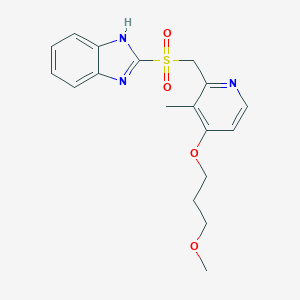

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNPBSPFHFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471547 | |

| Record name | Rabeprazole Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-47-3 | |

| Record name | Rabeprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.